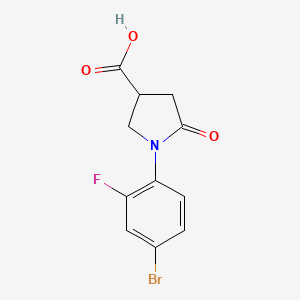

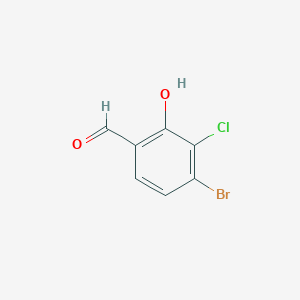

4-Bromo-3-chloro-2-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Bromo-3-chloro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde with potential for various chemical applications. While the specific compound is not directly studied in the provided papers, related halogenated benzaldehydes have been synthesized and analyzed, offering insights into the behavior of such compounds.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be achieved through different methods. For instance, the synthesis of 3-bromo-4-hydroxybenzaldehyde has been reported using p-hydroxybenzaldehyde and bromine in chloroform, achieving a high yield of 94.5% . Another method involves using p-hydroxybenzaldehyde with H2O2/HBr as the bromination agent, yielding 70.04% under optimized conditions . These methods suggest that the synthesis of this compound could potentially be carried out through similar halogenation reactions, with careful control of reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes can be characterized using techniques such as X-ray crystallography. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where the bromine atom deviates significantly from the plane of the benzene ring . This indicates that the introduction of halogen atoms can influence the molecular geometry of the benzaldehyde derivatives, which could be relevant for the molecular structure analysis of this compound.

Chemical Reactions Analysis

Halogenated benzaldehydes can undergo various chemical reactions. An unexpected product, 2-bromo-3-hydroxybenzaldehyde, was formed during the bromination of 3-hydroxybenzaldehyde, contrary to literature reports . This highlights the potential for unforeseen products in halogenation reactions, which could be a consideration in the chemical reactions analysis of this compound. Additionally, the use of palladium-catalyzed C-H activation for the selective ortho-bromination of benzaldoximes to synthesize substituted 2-bromobenzaldehydes suggests that similar catalytic methods could be explored for the targeted synthesis of halogenated benzaldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes can be determined through various analytical techniques. Gas chromatography has been used to separate and determine 3-bromo-4-hydroxybenzaldehyde, providing a method that is simple, fast, accurate, and precise . The separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column has also been studied, revealing the influence of chlorine substitution on retention behavior . These studies suggest that similar analytical methods could be applied to determine the physical and chemical properties of this compound.

Applications De Recherche Scientifique

Synthesis and Characterization of Hydrazone Compounds

4-Bromo-3-chloro-2-hydroxybenzaldehyde has been utilized in the synthesis and characterization of hydrazone compounds. Specifically, it has been reacted with 4-chlorobenzohydrazide to produce isostructural hydrazone compounds. These compounds were characterized by X-ray determination, revealing their crystal structures and molecular conformations. The adjacent molecules in these structures are linked through hydrogen bonds, forming dimers (Wang, You, & Wang, 2011).

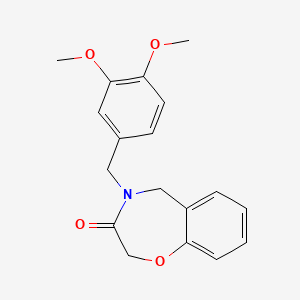

Application in Non-Peptide CCR5 Antagonist Synthesis

The compound has been a crucial precursor in the synthesis of novel non-peptide CCR5 antagonists. It's involved in multiple steps of synthesis, including elimination, reduction, and bromination reactions. The structures of the final products are characterized using various spectroscopic methods, confirming their potential bioactivities (Bi, 2014), (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Safety and Hazards

The safety information for 4-Bromo-3-chloro-2-hydroxybenzaldehyde includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Similar compounds like 3-bromo-4-hydroxybenzaldehyde and 4-Bromo-2-hydroxybenzaldehyde have been used in the synthesis of various biochemical reagents and γ-secretase modulators , respectively. These targets play crucial roles in biological processes and disease states.

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 4-Bromo-3-chloro-2-hydroxybenzaldehyde may interact with its targets in a similar manner, leading to changes in the target molecules.

Biochemical Pathways

For instance, 3-Bromo-4-hydroxybenzaldehyde has been involved in the formation of brominated phenols .

Pharmacokinetics

It’s soluble in methanol , which may influence its absorption and distribution in the body

Result of Action

For example, 4-Bromo-2-hydroxybenzaldehyde has been used in the synthesis of γ-secretase modulators , which can have profound effects on cellular processes.

Action Environment

It’s known that it should be stored in a dark place, sealed, and dry , suggesting that light, air, and moisture may affect its stability.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-Bromo-3-chloro-2-hydroxybenzaldehyde are largely determined by its interactions with various biomolecules. It can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . The bromo and chloro groups on the benzene ring make it a good electrophile, allowing it to react with various nucleophiles .

Cellular Effects

It has been suggested that it may have anti-inflammatory effects . It is also known to interact with the PD-1/PD-L1 immune checkpoint, potentially enhancing its inhibitory effects .

Molecular Mechanism

At the molecular level, this compound can undergo a variety of reactions. For instance, it can participate in free radical reactions, where it loses the bromo atom to form a succinimidyl radical . It can also undergo nucleophilic substitution reactions, where it reacts with a nucleophile to replace the bromo or chloro group .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is known that the compound can be synthesized from L-tyrosine in certain marine red algae .

Propriétés

IUPAC Name |

4-bromo-3-chloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTVJXPEUIMWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)

![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)

![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)

![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)